Product packaging for 4-CHLOROPHENYLPHOSPHONIC ACID(Cat. No.:CAS No. 5431-35-6)

4-CHLOROPHENYLPHOSPHONIC ACID

Cat. No.: B1618676
CAS No.: 5431-35-6
M. Wt: 192.53 g/mol
InChI Key: MVCIBABYNNIPFI-UHFFFAOYSA-N
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Description

4-Chlorophenylphosphonic Acid (CAS RN: 5431-35-6 ) is an organophosphorus compound serving as a versatile building block in chemical synthesis and materials science research. Its molecular formula is C 6 H 6 ClO 3 P, with a molecular weight of 192.54 g/mol . The compound is characterized by a phosphonic acid group attached directly to a 4-chlorophenyl ring, a structure that offers two distinct reactive sites for further chemical modification. This phosphonic acid derivative is primarily valued in research for its role as a precursor in the design and synthesis of more complex molecules. Notably, phosphonic acid analogues of amino acids, including those with halogenated aryl rings, are investigated for their inhibitory properties against enzymes such as zinc-dependent aminopeptidases (APN/CD13) . These enzymes are considered pivotal targets in therapeutic research for conditions like cancer and inflammatory diseases, making inhibitors based on the phosphonic acid scaffold a significant area of study . Physical & Chemical Properties: The product has a predicted boiling point of 378.0 ± 44.0 °C and a predicted density of 1.57 ± 0.1 g/cm 3 . It has a reported melting point of 187 °C . The acid dissociation constants (pKa) are pK1: 1.66 and pK2: 6.75 at 25°C . Handling and Safety: This compound is classified as Corrosive . Researchers should consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including chemical-impermeable gloves and safety goggles, is recommended to prevent contact with skin, eyes, and clothing . Handle in a well-ventilated area, and avoid the formation of dust and aerosols . Notice: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClO3P B1618676 4-CHLOROPHENYLPHOSPHONIC ACID CAS No. 5431-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)phosphonic acid
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InChI

InChI=1S/C6H6ClO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MVCIBABYNNIPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1P(=O)(O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202680
Record name Phosphonic acid, (p-chlorophenyl)-
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Molecular Weight

192.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5431-35-6
Record name P-(4-Chlorophenyl)phosphonic acid
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Record name (4-Chlorophenyl)phosphonic acid
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Record name p-Chlorobenzenephosphonic acid
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Record name Phosphonic acid, (p-chlorophenyl)-
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Record name (4-CHLOROPHENYL)PHOSPHONIC ACID
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Synthetic Methodologies for 4 Chlorophenylphosphonic Acid and Its Derivatives

Direct Synthetic Approaches

Direct synthetic strategies offer an efficient way to create the C-P bond, often by reacting a halogenated aromatic compound with a phosphorus-containing reagent.

A traditional and well-established method for the synthesis of arylphosphonic acids involves the reaction of an aryl halide with a phosphorus halide, followed by hydrolysis. For the synthesis of 4-chlorophenylphosphonic acid, this typically involves the formation of an intermediate, this compound dichloride. This intermediate can be synthesized through various methods. For instance, processes for preparing phosphonic acid dihalides have been developed that involve reacting phosphonic acid derivatives with acid halides like phosgene (B1210022) or oxalyl chloride. google.com In one specific example, 90g of p-chlorophenylphosphonic acid dimethyl ester was reacted with phosgene at 110°C, yielding 86g (92% of theory) of p-chlorophenylphosphonic acid dichloride. google.com

Another approach involves the deoxygenation of this compound dichloride to produce p-chlorophenyldichlorophosphane. In a documented procedure, 167 g of p-chlorophenylphosphonic acid dichloride was reacted with 121 g of triphenylphosphane at elevated temperatures (180°C to 200°C) under a nitrogen atmosphere. prepchem.com Subsequent distillation and fractionation yielded pure p-chlorophenyldichlorophosphane. prepchem.com These phosphorus halide derivatives are crucial intermediates that can be hydrolyzed to the final this compound. Phosphorus(III) halides like phosphorus trichloride (B1173362) are key industrial chemicals and starting materials in phosphorus chemistry. wikipedia.org

The general reaction scheme involves the electrophilic attack of the phosphorus halide on the electron-rich aromatic ring, often catalyzed by a Lewis acid. The resulting product is then hydrolyzed to yield the phosphonic acid.

Modern synthetic chemistry has introduced several novel methods for the formation of carbon-phosphorus bonds, many of which utilize transition-metal catalysis. These reactions often provide milder conditions and greater functional group tolerance compared to traditional methods.

Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, have become a cornerstone for C-P bond formation. nih.gov These reactions typically couple aryl halides or triflates with H-phosphonates or other P(O)-H compounds. nih.gov The use of aryl nonaflates, which can be prepared from readily available phenols, has been shown to be effective in palladium-catalyzed C-P bond-forming reactions, with the addition of sodium iodide accelerating the process. nih.gov This allows for the synthesis of a wide range of aryl phosphonates from phenolic starting materials. nih.gov

Another innovative approach is the oxidative Heck-type reaction, which can utilize arylphosphonic acids as the source of the aryl group, proceeding via the cleavage of a C-P bond under palladium catalysis. acs.org This reaction requires an oxidant, such as trimethylamine (B31210) N-oxide (Me₃NO), and an activator like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). acs.org While this specific example describes the cleavage of a C-P bond, the underlying principles of palladium catalysis are central to modern C-P bond formation.

Nickel-catalyzed cross-coupling reactions also represent a valuable tool. A solvent-free method using NiCl₂ as a pre-catalyst for the phosphonylation of aryl bromides with triisopropyl phosphite (B83602) has been reported, often referred to as the Tavs reaction. beilstein-journals.org This method was successfully employed to synthesize novel aryl diphosphonate esters, which were subsequently converted to the corresponding phosphonic acids. beilstein-journals.org

These catalytic methods provide a powerful and versatile platform for synthesizing this compound and its derivatives, often with high efficiency and under relatively mild conditions.

Indirect Synthetic Routes via Precursors

Indirect routes to this compound involve the synthesis of a phosphonate (B1237965) ester, typically a dialkyl or diaryl 4-chlorophenylphosphonate, which is then deprotected or hydrolyzed to yield the final phosphonic acid. This two-step approach is widely used due to the stability and ease of handling of the phosphonate ester intermediates.

The final step in many syntheses of phosphonic acids is the cleavage of the ester groups from a phosphonate diester. This dealkylation can be accomplished under various conditions, with acidic hydrolysis and silyl (B83357) halide-mediated cleavage being the most common. nih.gov

The hydrolysis of dialkyl arylphosphonates using concentrated strong acids is a general and frequently employed method. beilstein-journals.orgnih.gov Refluxing the phosphonate ester with concentrated hydrochloric acid (HCl) for several hours is a standard procedure. nih.gov For example, a series of arylphosphonic acids were prepared by refluxing the corresponding diethyl phosphonates with an excess of concentrated HCl for 12 hours, affording yields between 71-93%. nih.gov

The hydrolysis proceeds in two consecutive steps, with the first dealkylation occurring faster than the second. nih.gov The process can be monitored by ³¹P NMR spectroscopy to observe the formation of the phosphonic monoester intermediate and the final phosphonic acid. nih.gov While effective, these vigorous conditions may not be suitable for substrates with sensitive functional groups. researchgate.net

Milder acidic conditions have also been developed. Trifluoromethanesulfonic acid (TfOH) has been shown to catalyze the hydrolysis of a range of phosphonates. researchgate.net For certain substrates like di-tert-butyl phosphonates, the dealkylation can even occur at room temperature. researchgate.net

Table 1: Examples of Acid-Catalyzed Dealkylation of Arylphosphonates

Starting MaterialReagentConditionsProductYieldReference
Diethyl p-tolylphosphonateConcentrated HClRefluxp-Tolylphosphonic acid84%
Dialkyl ArylphosphonatesConcentrated HCl (6 equiv.)Reflux, 12 hArylphosphonic acids71-93% nih.gov
Dialkyl α-hydroxybenzylphosphonatesConcentrated HCl (3 equiv.)Reflux, 2.5-9.5 hα-Hydroxybenzylphosphonic acidsNot specified nih.gov
Di-tert-butyl phosphonateTfOHRoom TemperatureCorresponding phosphonic acidGood to high researchgate.net

For substrates that are sensitive to harsh acidic conditions, the McKenna procedure offers a mild and highly efficient alternative for the dealkylation of dialkyl phosphonates. nih.govbeilstein-journals.org This two-step method involves the reaction of the phosphonate ester with bromotrimethylsilane (B50905) (BTMS), which converts it into a bis(trimethylsilyl) phosphonate ester intermediate. nih.govresearchgate.net This intermediate is highly susceptible to hydrolysis and is readily converted to the desired phosphonic acid upon the addition of a protic solvent like methanol (B129727) or water. nih.govbeilstein-journals.org

The reaction is typically carried out in a solvent such as dichloromethane (B109758) (CH₂) or acetonitrile (B52724) (ACN), or even neat, at temperatures ranging from room temperature to reflux. nih.gov The mechanism involves an oxophilic attack of the phosphonyl oxygen on the silicon atom of BTMS. beilstein-journals.orgresearchgate.net The silylation is generally quantitative, and the subsequent hydrolysis or methanolysis step proceeds cleanly to give the final product. beilstein-journals.org

The McKenna reaction is known for its mildness, high yields, and compatibility with a wide range of functional groups that would not survive strong acid hydrolysis. nih.govresearchgate.net Microwave irradiation has also been employed to accelerate the BTMS-mediated dealkylation, significantly reducing reaction times. mdpi.com

Table 2: Examples of the McKenna Procedure for Phosphonate Dealkylation

Starting MaterialReagentConditionsProductYieldReference
Dialkyl phosphonates (general)1. Bromotrimethylsilane (BTMS) 2. Methanolysis/HydrolysisRoom temp. to reflux, various solventsPhosphonic acidsHigh nih.govbeilstein-journals.org
Diethyl phosphonate estersBromotrimethylsilane (BTMS)CH₂Cl₂ or ACN, 35°C, 24 hCorresponding phosphonic acidComplete deprotection observed nih.gov
Dialkyl acyclic nucleoside phosphonatesBTMS, Microwave irradiationACN, 60°C, 15-30 minAcyclic nucleoside phosphonic acidsQuantitative mdpi.com
Dialkyl phosphonates (R = Me, Et, iPr, t-Bu)Boron tribromide (BBr₃), then methanolysisToluene, -30°C to 70°C, 6 hPhosphonic acidsQuantitative researchgate.net

Oxidation of Phosphinic Acid Intermediates

A key method for preparing arylphosphonic acids involves the oxidation of corresponding phosphinic acids or their ester derivatives. researchgate.netnih.govd-nb.info This approach is advantageous as it builds upon a pre-formed P-C bond, often leading to good yields of the target phosphonic acid. The general transformation involves the conversion of a P(III) species to a P(V) species.

One common strategy begins with the synthesis of an alkyl aryl-H-phosphinate, which is subsequently oxidized. For instance, an analogous synthesis for phenylphosphonic ester-acids involves the microwave-assisted direct esterification of phenyl-H-phosphinic acid to produce alkyl phenyl-H-phosphinates. These intermediates are then oxidized, often using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA), to yield the corresponding phenylphosphonic ester-acids. researchgate.net A similar pathway can be envisioned for the 4-chloro-substituted analogue.

Another example is the two-step synthesis of p-tolylphosphonic acid, which proceeds through a di-p-tolylphosphinic acid intermediate. This process involves the hydrolysis of di-p-tolylphosphine (B91435) oxide, followed by oxidation to the phosphonic acid. Applying this to the chloro-substituted variant, 4-chlorophenylphosphinic acid would serve as the key intermediate to be oxidized to this compound.

The oxidation step itself can be accomplished with various reagents. For example, the oxidation of dichlorophenylphosphine (B166023) with an agent like sulfuryl chloride can yield a phenylphosphine (B1580520) oxide, which upon hydrolysis, gives the arylphosphonic acid. nih.govbeilstein-journals.org

Table 1: Oxidation of Phosphinic Acid Derivatives

Intermediate Oxidizing Agent Product Reference
Alkyl phenyl-H-phosphinates m-Chloroperbenzoic acid (m-CPBA) Phenylphosphonic ester-acids researchgate.net
Dichlorophenylphosphine Sulfuryl chloride Arylphosphonic acid (after hydrolysis) nih.govbeilstein-journals.org

Transformations from Phosphonodiamides

Phosphonodiamides, which have the general formula R-P(O)(NR'₂)₂, serve as versatile precursors for the synthesis of phosphonic acids. d-nb.infobeilstein-journals.org The conversion of a phosphonodiamide to a phosphonic acid is typically achieved through hydrolysis, which cleaves the P-N bonds. d-nb.infobeilstein-journals.org

This transformation is particularly useful as the phosphonodiamide moiety can be introduced through various means. The subsequent hydrolysis provides a straightforward route to the desired phosphonic acid. The stability of the P-N bond can be influenced by the nature of the substituents on the nitrogen atoms, but acidic or basic conditions are generally effective for the hydrolysis.

While specific examples detailing the synthesis of this compound directly from a corresponding phosphonodiamide are not prevalent in the reviewed literature, the general methodology is well-established for a range of phosphonic acids. d-nb.infobeilstein-journals.org The synthesis of stereogenic-at-P(V) compounds can also involve intermediates like chlorophosphonamidates, which are derived from phosphonic dichlorides and can be further transformed. harvard.edu

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms and pathways is crucial for the rational design of synthetic routes and for optimizing reaction conditions to achieve high yields and selectivity.

Elucidation of Reaction Mechanisms and Pathways

The synthesis of arylphosphonic acids, including this compound, can proceed through several mechanistic pathways depending on the chosen reagents and conditions.

One of the classical methods for forming the P-C bond is the Michaelis-Arbuzov reaction . researchgate.net This reaction typically involves the nucleophilic attack of a trialkyl phosphite on an aryl halide. The mechanism proceeds via a quasiphosphonium salt intermediate which then undergoes rearrangement to form a dialkyl arylphosphonate. researchgate.net This phosphonate ester can then be hydrolyzed to the final phosphonic acid. researchgate.net

Another important mechanism is the S_RN1 (substitution nucleophilic radical chain) reaction . This pathway is believed to occur in reactions between aryl iodides and diethyl phosphite ion, involving radical and radical anion intermediates. orgsyn.org This method is noted for its high yields and clean reactions. orgsyn.org

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for arylphosphonate synthesis. researchgate.net The mechanism is complex and depends on factors like the palladium source, ligands, and additives. researchgate.net A general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by a rate-determining step that regenerates the Pd(0) catalyst and forms an arylphosphonium salt, which then converts to the diethyl arylphosphonate. researchgate.net

For transformations involving existing phosphorus-containing structures, such as the hydrolysis of phosphonate esters, the mechanism can vary. For dialkyl phosphonates, hydrolysis under acidic conditions (e.g., with HCl) likely involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water and elimination of the alcohol. This sequence is repeated to yield the phosphonic acid. nih.govbeilstein-journals.org

Optimization Strategies for Yield and Selectivity

Optimizing the synthesis of this compound is essential for its practical application and involves a systematic approach to maximize product yield and selectivity while minimizing byproducts. beilstein-journals.org Traditional optimization often involves changing one variable at a time, such as temperature, concentration, or reaction time. chemintelligence.com However, modern approaches like Design of Experiments (DoE) allow for the simultaneous variation of multiple factors to build a statistical model of the process and identify optimal conditions more efficiently. whiterose.ac.uk

Key parameters that are often targeted for optimization include:

Catalyst and Ligands: In metal-catalyzed reactions, the choice of the metal (e.g., palladium, nickel, copper) and the associated ligands can dramatically affect the reaction rate and selectivity. researchgate.net

Solvent: The polarity and boiling point of the solvent can influence reaction rates and the solubility of reactants and intermediates. In some cases, solvent-free conditions have been found to be effective. researchgate.net

Base: For reactions requiring a base, its strength and nature (e.g., K₂CO₃, NaH) can be critical. The use of a base can significantly increase product yield compared to base-free conditions. researchgate.net

Temperature: Reaction temperature is a crucial parameter. While higher temperatures often increase reaction rates, they can also lead to the formation of undesired byproducts, necessitating a balance to achieve optimal yield. chemintelligence.comnih.gov

Reaction Time: Monitoring the reaction over time allows for the determination of the point at which the maximum yield of the desired product is achieved before significant decomposition or side reactions occur.

Advanced strategies employing machine learning and artificial intelligence are also being developed to predict reaction outcomes and navigate complex reaction spaces to find global optimal conditions with fewer experiments. beilstein-journals.orgchemintelligence.com

Table 2: Parameters for Reaction Optimization

Parameter Influence on Synthesis Reference
Catalyst/Ligand Affects reaction rate and selectivity in cross-coupling reactions. researchgate.net
Solvent Influences reaction kinetics and solubility of reagents. researchgate.net
Base Can significantly improve yield in certain reaction types. researchgate.net
Temperature Affects the rate of both desired and undesired reactions. chemintelligence.comnih.gov
Reaction Time Determines the point of maximum product formation. chemintelligence.com

Chemical Reactivity and Functionalization of 4 Chlorophenylphosphonic Acid

Reactions of the Phosphonic Acid Functional Group

The phosphonic acid group, -P(O)(OH)₂, is a dibasic acid, and its reactivity is characterized by the presence of two acidic protons and a phosphoryl oxygen.

Esterification and Amidation Reactions

The acidic hydroxyl groups of 4-chlorophenylphosphonic acid can be converted into esters and amides, which are important derivatives with applications in synthesis and materials science. ontosight.ai

Esterification: The formation of phosphonate (B1237965) esters from this compound can be achieved through several methods. Direct esterification with an alcohol, such as ethanol (B145695), can be performed in the presence of a suitable catalyst to yield the corresponding diethyl ester. ontosight.ai Selective mono- or diesterification can be controlled by the reaction conditions. For instance, the use of triethyl orthoacetate as both a reagent and solvent allows for selective esterification of phosphonic acids, with temperature being a key factor; lower temperatures favor the formation of monoesters, while higher temperatures lead to diesters. nih.govresearchgate.net

Alternatively, the phosphonic acid can first be converted to a more reactive intermediate, such as this compound dichloride. This dihalide can be synthesized by treating the corresponding dimethyl ester with phosgene (B1210022). google.com The resulting dichloride is a versatile precursor that readily reacts with alcohols to form diesters.

Amidation: Similar to esterification, amidation involves the reaction of the phosphonic acid group with an amine. This reaction typically requires activation of the phosphonic acid, for example, by converting it to a phosphonic dihalide or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov These methods facilitate the formation of a P-N bond, yielding phosphonamides. The reaction can be performed with primary and secondary amines. While direct thermal amidation is possible, it often requires harsh conditions. The use of coupling agents provides a milder and more efficient route to these derivatives. rsc.org

Table 1: Selected Esterification and Amidation Reactions

Reaction TypeReagentsKey ConditionsProduct TypeReference
DiesterificationEthanol, CatalystCatalyticDiethyl (4-chlorophenyl)phosphonate ontosight.ai
Selective MonoesterificationTriethyl orthoacetateLow Temperature (e.g., 30 °C)Monoethyl (4-chlorophenyl)phosphonate nih.govresearchgate.net
Selective DiesterificationTriethyl orthoacetateHigh Temperature (e.g., 90 °C)Diethyl (4-chlorophenyl)phosphonate nih.govresearchgate.net
AmidationAmine, DCC (Coupling Agent)Room Temperature(4-Chlorophenyl)phosphonamide nih.gov

Salt Formation and Ionization Behavior in Solution

As a dibasic acid, this compound can donate its two protons in the presence of a base to form phosphonate salts. numberanalytics.com The general reaction involves the neutralization of the acid with a stoichiometric amount of a base (e.g., sodium hydroxide (B78521), potassium hydroxide, or an amine). numberanalytics.com

Acid + Base → Salt + Water numberanalytics.com

The ionization of this compound in aqueous solution occurs in two steps, corresponding to the loss of the first and second protons. Each ionization step is characterized by a dissociation constant (pKa). The electron-withdrawing effect of the para-chloro substituent increases the acidity of the phosphonic acid group compared to the unsubstituted phenylphosphonic acid. dss.go.th This is reflected in its pKa values. A study comparing the dissociation constants of various substituted phenylphosphonic acids in water reported the primary and secondary dissociation constants for the p-chloro derivative. dss.go.th

Table 2: Dissociation Constants of Phenylphosphonic Acids in Water

CompoundpKa1pKa2Reference
Phenylphosphonic acid1.837.07 dss.go.th
This compound1.636.78 dss.go.th

The different solubility profiles of the acid and its salts are often exploited for purification. The free acid is generally more soluble in organic solvents, whereas its ionic salts tend to be more soluble in water. researchgate.net

Condensation Reactions Involving the Acidic Protons

The acidic protons of the phosphonic acid group can participate in condensation reactions, which are characterized by the joining of two molecules accompanied by the elimination of a small molecule, such as water. slideshare.net

A primary example of such a condensation is the formation of a pyrophosphonate, which is an anhydride (B1165640) of the phosphonic acid. This intermolecular dehydration can occur when this compound is heated, leading to the formation of a P-O-P bond. The reaction is reversible, and the resulting pyrophosphonate is susceptible to hydrolysis. The formation of pyrophosphonates has been observed as an intermediate during high-temperature esterification reactions. researchgate.net

Another form of condensation is the reaction with alcohols to form esters, as detailed in section 3.1.1, which involves the elimination of water for each ester linkage formed. These reactions are often catalyzed by acids and may require conditions that facilitate the removal of water to drive the equilibrium toward the product. organic-chemistry.orgwikipedia.org

Transformations Involving the Chlorinated Phenyl Moiety

The chlorinated phenyl ring of this compound is also a site for chemical modification, primarily through substitution reactions.

Nucleophilic Aromatic Substitution Reactions

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

In this compound, the chlorine atom serves as the leaving group. The phosphonic acid group (-PO₃H₂) is electron-withdrawing and is located para to the chlorine. This arrangement activates the ring for nucleophilic attack, making the chlorine atom susceptible to displacement by strong nucleophiles. pressbooks.pub The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub

Common nucleophiles for this reaction include alkoxides (RO⁻), hydroxide (OH⁻), and amines (RNH₂ or NH₃). youtube.com For example, heating this compound with sodium hydroxide under harsh conditions could potentially replace the chlorine atom with a hydroxyl group, yielding 4-hydroxyphenylphosphonic acid.

Electrophilic Aromatic Substitution on the Aromatic Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. pressbooks.pubmasterorganicchemistry.com The outcome of this reaction on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents.

The this compound ring has two substituents: a chloro group and a phosphonic acid group.

Chloro Group (-Cl): This group is deactivating due to its inductive electron withdrawal but is an ortho, para-director because its lone pairs can donate electron density through resonance. uci.edu

Phosphonic Acid Group (-PO₃H₂): This group is strongly electron-withdrawing and is therefore deactivating and a meta-director. uci.edu

Both substituents deactivate the ring, making electrophilic substitution more difficult than for benzene itself. uci.edu The directing effects of the two groups must be considered to predict the position of substitution. The chloro group directs incoming electrophiles to positions 2 and 6 (ortho). The phosphonic acid group directs to positions 2 and 6 (meta). Since both groups direct the electrophile to the same positions (positions 2 and 6, which are ortho to the chlorine and meta to the phosphonic acid), substitution is expected to occur at these locations.

Typical EAS reactions include nitration (with HNO₃/H₂SO₄), halogenation (with X₂/FeX₃), and sulfonation (with fuming H₂SO₄). youtube.commasterorganicchemistry.com However, due to the strong deactivation of the ring, forcing conditions may be required to achieve these transformations.

Table 3: Directing Effects for Electrophilic Aromatic Substitution

SubstituentPosition on RingElectronic EffectDirecting InfluenceReference
-Cl1Deactivating, Inductive Withdrawal, Resonance DonationOrtho, Para uci.edu
-PO₃H₂4Deactivating, Inductive & Resonance WithdrawalMeta uci.edu
Predicted Site of Electrophilic AttackPositions 2 and 6

Modifications of Aromatic Substituents (e.g., Reduction of Nitro-substituted Derivatives)

A key strategy for modifying the aromatic portion of this compound derivatives involves the transformation of its substituents. A prime example is the reduction of a nitro group, which is a common precursor to an amino group. The conversion of nitroaromatic compounds to their corresponding amines is a fundamental process in synthetic organic chemistry because the resulting amino group serves as an active site for a majority of derivatives to reach their final products. jsynthchem.com

The reduction of an aromatic nitro group, such as in a nitro-substituted derivative of this compound, can be achieved using various established methods. These methods offer different levels of chemoselectivity, which is crucial when other functional groups are present in the molecule.

Commonly employed reduction conditions include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂). commonorganicchemistry.com Raney nickel is particularly useful for substrates where dehalogenation of aromatic halides is a concern. commonorganicchemistry.com

Metal/Acid Systems: Metals such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (like acetic acid or hydrochloric acid) provide a mild and effective means of reducing nitro groups while often preserving other reducible functionalities. commonorganicchemistry.comgoogle.com

Borohydride (B1222165) Systems: Sodium borohydride (NaBH₄), typically a mild reducing agent for carbonyls, can be enhanced to reduce nitro compounds. For instance, using NaBH₄ in the presence of transition metal complexes like Ni(PPh₃)₄ has been shown to effectively reduce nitroaromatics to amines. jsynthchem.com

This reduction transforms the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties and reactivity of the aromatic ring and enabling further functionalization.

Preparation and Characterization of Novel Derivatives

The synthesis of new molecules from this compound expands its utility. By introducing new functional groups, derivatives with tailored properties can be created for various applications.

Synthesis of 3-Nitro-4-chlorophenylphosphonic Acid Derivatives

The introduction of a nitro group onto the this compound scaffold is a key step in creating versatile intermediates. Research by Arnold and Hamilton specifically details the synthesis of organophosphorus compounds derived from 3-nitro-4-chlorophenylphosphonic acid. acs.org Nitration of the aromatic ring is a classic example of an electrophilic aromatic substitution reaction. fiveable.mewikipedia.orgmasterorganicchemistry.com The synthesis of these derivatives allows for the creation of compounds with potential applications stemming from the presence of the reactive nitro group. acs.org

Table 1: Examples of Synthesized 3-Nitro-4-chlorophenylphosphonic Acid Derivatives
Compound NameMolecular FormulaPrecursorsSignificance
3-Nitro-4-chlorophenylphosphonic acidC₆H₅ClNO₅PThis compound, Nitrating agent (e.g., HNO₃/H₂SO₄)Key intermediate for further functionalization. acs.org
Diethyl (3-nitro-4-chlorophenyl)phosphonateC₁₀H₁₃ClNO₅P3-Nitro-4-chlorophenylphosphonic acid, EthanolEsterified derivative for improved solubility and handling in subsequent reactions. ontosight.ai

Functionalization with Amines and Other Heteroatom-containing Compounds

The functionalization of this compound and its derivatives can be achieved by introducing amines or other heteroatom-containing moieties. The amino group, often installed via the reduction of a nitro precursor as described in section 3.2.3, is a particularly versatile functional handle. Aminophosphonates, which contain both amino and phosphonic acid groups, are known for their biological activity. evitachem.com

The amino group can act as a nucleophile, allowing for substitution reactions with various electrophiles to form amides, sulfonamides, and other N-substituted products. evitachem.comresearchgate.net For instance, the reaction of an amino-substituted phenylphosphonic acid with acyl chlorides or sulfonyl chlorides would yield the corresponding amide or sulfonamide derivatives.

Furthermore, the phosphonic acid group itself can be reacted with alcohols to form phosphonate esters. ontosight.ai It can also be converted to a more reactive phosphonic acid dichloride by reacting with agents like phosgene or thionyl chloride, which can then be readily reacted with nucleophiles like amines or alcohols. google.comgoogle.com Electrochemical methods have also been explored for the functionalization of C(sp³)–B bonds to introduce a range of heteroatoms, a strategy that could potentially be adapted for organophosphorus compounds. chemrxiv.org

Table 2: Potential Functionalization Reactions
Starting MaterialReagentResulting Functional GroupReaction Type
4-Amino-3-chlorophenylphosphonic acidAcyl Chloride (R-COCl)AmideN-Acylation
4-Amino-3-chlorophenylphosphonic acidSulfonyl Chloride (R-SO₂Cl)SulfonamideN-Sulfonylation
This compoundAlcohol (R-OH)Phosphonate EsterEsterification
This compound dichlorideAmine (R-NH₂)PhosphonamidateNucleophilic Substitution

Integration into Polymeric and Copolymeric Structures

Phosphonic acids can be incorporated into polymeric structures to create materials with specific properties, such as improved thermal stability, flame retardancy, or proton conductivity. ontosight.aipsu.edu One common method is the free radical copolymerization of a vinyl-functionalized phosphonic acid with other hydrophilic or hydrophobic monomers. mdpi.com

To integrate this compound into a polymer, it would first need to be derivatized to contain a polymerizable group, such as a vinyl or acryloyl moiety. For example, a vinyl group could be introduced onto the aromatic ring, yielding vinyl-4-chlorophenylphosphonic acid. This monomer could then be copolymerized with other monomers like acrylamide, 2-deoxy-2-methacrylamido-D-glucose, or 4-acryloylmorpholine. mdpi.com The resulting copolymers would possess phosphonic acid side chains originating from the this compound derivative.

These polymeric materials can form complexes with metal ions and may be designed to be responsive to stimuli like pH or temperature. mdpi.commdpi.com The synthesis of such block copolymers can be achieved through controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgnih.gov

Table 3: Example Comonomers for Copolymerization with a Vinyl-Phosphonic Acid Derivative
ComonomerResulting Copolymer PropertyPolymerization Method
AcrylamideHydrophilic, water-soluble mdpi.comFree Radical Polymerization
N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA)pH- and thermo-responsive rsc.orgRAFT Polymerization
StyreneAmphiphilic block copolymer nih.govRAFT Polymerization
2-deoxy-2-methacrylamido-D-glucoseWater-soluble, potential for biocompatibility mdpi.comFree Radical Polymerization

Coordination Chemistry and Supramolecular Assembly of 4 Chlorophenylphosphonic Acid

Ligand Properties and Metal Ion Coordination

The phosphonate (B1237965) group of 4-Chlorophenylphosphonic acid is a versatile ligand for coordinating with a variety of metal ions. The oxygen atoms of the phosphonate group can act as Lewis bases, donating electron pairs to metal centers, which are Lewis acids. libretexts.org This interaction leads to the formation of metal phosphonate complexes with diverse structures and dimensionalities. ingentaconnect.com

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with phosphonate ligands. hawaii.edu The coordination of 4-chlorophenylphosphonate to transition metals can occur in several modes, including monodentate, bidentate, and bridging fashions. This versatility allows for the construction of a wide array of coordination polymers, from simple dimeric or oligomeric species to extended one-, two-, or three-dimensional networks. nih.gov The nature of the resulting structure is influenced by several factors, including the metal-to-ligand ratio, the pH of the reaction medium, the temperature, and the solvent used. mdpi.com

The coordination number and preferred geometry of the transition metal ion also play a crucial role in determining the final architecture of the metal phosphonate complex. For instance, a metal ion that favors an octahedral coordination geometry might lead to a three-dimensional framework, while a preference for square planar or tetrahedral geometry could result in lower-dimensional structures. youtube.com While specific crystal structures of transition metal complexes with this compound are not extensively detailed in the available literature, the general principles of phosphonate coordination chemistry suggest that this ligand is capable of forming stable and structurally diverse complexes with a range of transition metals.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.net Phosphonic acids are effective linkers for the synthesis of MOFs due to the strong and stable bonds they form with metal centers. researchgate.net The rigid nature of the phenyl ring in this compound makes it a suitable candidate for the construction of robust and porous frameworks.

The synthesis of MOFs using phosphonate linkers is typically carried out under solvothermal conditions, where the metal salt and the phosphonic acid are heated in a solvent. mdpi.com The resulting MOF structure is dictated by the coordination preferences of the metal ion and the geometry of the organic linker. The biphenyl (B1667301) group in a tetraphosphonate linker, for example, can lead to the formation of either layered or 3D structures depending on the synthetic method and the specific lanthanide metal used. nih.gov Although the synthesis of numerous MOFs from various phosphonic acids has been reported, specific examples and detailed structural characterization of MOFs constructed from this compound are not prominently featured in the surveyed literature. However, based on the established principles of MOF chemistry, it is anticipated that this compound could serve as a linker to create novel MOF architectures with potential applications in areas such as gas storage, catalysis, and sensing. rsc.org

Self-Assembled Monolayers (SAMs) Formation on Material Surfaces

This compound has been shown to form self-assembled monolayers (SAMs) on various material surfaces, particularly on metal oxides. This property is of significant interest for the modification of surface properties, such as the work function, which is crucial for the performance of organic electronic devices.

Indium Tin Oxide (ITO) is a transparent conducting oxide widely used as an electrode material in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). jkps.or.krresearchgate.net The performance of these devices is highly dependent on the energy alignment between the ITO electrode and the adjacent organic layer. The formation of a 4-CPPA SAM on the ITO surface is a facile method to modify its work function. researchgate.netjkps.or.kr Studies have shown that immersing an ITO substrate in a solution containing 4-CPPA leads to the spontaneous formation of a well-ordered monolayer on the surface. ingentaconnect.com This surface modification has been demonstrated to enhance the performance of OLEDs by improving hole injection, which in turn reduces the operating voltage and increases the current density and luminance efficiency. ingentaconnect.com

The formation of SAMs of phosphonic acids on metal oxide surfaces is driven by the strong interaction between the phosphonic acid headgroup and the metal oxide. The adsorption process is believed to involve the formation of a direct covalent bond between the phosphorus atom and the oxygen atoms of the metal oxide surface. researchgate.net In the case of ITO, the phosphonic acid group of 4-CPPA can form strong P-O-In and/or P-O-Sn bonds with the surface. researchgate.netjkps.or.kr This strong chemical bond contributes to the stability of the resulting SAM.

X-ray photoelectron spectroscopy (XPS) is a powerful technique to study the chemical composition and bonding environment of the modified surfaces. researchgate.netnjit.edu XPS analysis of phosphonic acid SAMs on ITO reveals changes in the O 1s, In 3d, and Sn 3d core level spectra, providing evidence for the chemical bonding between the phosphonic acid and the ITO surface. researchgate.netjkps.or.kr The mechanism of adsorption is thought to involve the reaction of the P-OH groups of the phosphonic acid with the hydroxyl groups present on the metal oxide surface, leading to the formation of a stable, covalently attached monolayer. researchgate.net

The formation of a 4-CPPA SAM on an ITO surface has a significant impact on its work function. The work function of a material is the minimum energy required to remove an electron from its surface. The change in work function upon SAM formation is attributed to the creation of a dipole layer at the interface between the ITO and the organic monolayer. gatech.edu The direction and magnitude of this dipole depend on the molecular structure of the adsorbate.

For this compound, the presence of the electron-withdrawing chlorine atom on the phenyl ring can influence the magnitude of the interfacial dipole. ingentaconnect.com Kelvin probe measurements have been used to quantify the change in the work function of ITO upon modification with 4-CPPA and other phosphonic acids. researchgate.netjkps.or.kr These studies have shown that the work function of ITO can be significantly increased by the formation of a 4-CPPA SAM. jkps.or.krresearchgate.netjkps.or.kr This increase in work function is beneficial for improving the efficiency of hole injection from the ITO anode into the highest occupied molecular orbital (HOMO) of the hole transport layer in OLEDs. ingentaconnect.com

SAM MaterialWork Function of Modified ITO (eV)Change in Work Function (ΔΦ) (eV)
Bare ITO4.5 - 4.6-
This compound (4-CPPA)~5.2~0.6 - 0.7
3-Nitrophenylphosphonic acid (3-NPPA)~5.3~0.7 - 0.8
2-Chloroethylphosphonic acid (2-CEPA)5.43~0.8 - 0.9
Chloromethyl trichlorosilane (B8805176) (CMTS)5.695~1.1 - 1.2

Note: The values presented in this table are approximate and have been compiled from various sources. jkps.or.krresearchgate.netjkps.or.kr The exact change in work function can vary depending on the initial state of the ITO surface and the specific experimental conditions.

Supramolecular Architectures and Intermolecular Interactions

The supramolecular chemistry of this compound is dictated by a combination of strong hydrogen bonding capabilities of the phosphonic acid group and other weaker intermolecular forces. These interactions govern the self-assembly of the molecules in both the solid state and in solution, leading to the formation of well-defined architectures. These same interactions are harnessed in the construction of more complex hybrid materials.

In solution, the extent and nature of hydrogen bonding are highly dependent on the solvent. In non-polar solvents, this compound is likely to form discrete hydrogen-bonded dimers or small oligomers. In polar, protic solvents, the intermolecular hydrogen bonds between the acid molecules would be in competition with hydrogen bonds to the solvent molecules.

The anticipated hydrogen bonding parameters, based on similar phosphonic acid structures, are summarized in the table below.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)
Strong Hydrogen Bond O-HO=P2.5 - 2.8160 - 180
Weak Hydrogen Bond C-H (aromatic)O=P3.0 - 3.5120 - 160
Weak Hydrogen Bond C-H (aromatic)Cl2.9 - 3.2110 - 150

Note: The data in this table is representative of phosphonic acids in general and is intended to be illustrative for this compound in the absence of its specific crystallographic data.

The ability of the phosphonic acid group to coordinate strongly with metal ions makes this compound a valuable building block in the design of organic-inorganic hybrid materials. researchgate.net These materials combine the properties of both organic and inorganic components, often leading to synergistic effects and novel functionalities.

The phosphonate group can act as a multidentate ligand, bridging multiple metal centers to form extended networks such as metal-organic frameworks (MOFs) or layered metal phosphonate structures. The choice of the metal ion and the reaction conditions can be used to control the dimensionality and topology of the resulting hybrid material. The 4-chlorophenyl group provides a rigid aromatic spacer, which can be further functionalized to tune the properties of the material, such as porosity, luminescence, or catalytic activity.

A significant application of arylphosphonic acids is in the synthesis of lanthanide-based hybrid materials. The strong interaction between the phosphonate group and lanthanide ions leads to the formation of stable and often highly ordered structures with interesting photophysical and magnetic properties. These materials have potential applications in areas such as sensing, catalysis, and biomedicine.

The general synthetic strategies for preparing hybrid materials using phosphonic acids often involve hydrothermal or solvothermal methods. These conditions facilitate the reaction between the phosphonic acid and a metal salt, leading to the crystallization of the hybrid material.

Advanced Research Applications of 4 Chlorophenylphosphonic Acid

Applications in Advanced Materials Science

In the realm of materials science, 4-Chlorophenylphosphonic acid is proving to be a versatile building block and surface modifier. Its ability to form stable bonds with metal oxide surfaces, coupled with the electronic properties influenced by the chlorophenyl group, makes it a valuable tool for engineering materials with tailored functionalities.

Surface Engineering for Organic Electronic Devices (e.g., OLEDs, OTFTs)

One of the most promising applications of this compound is in the surface engineering of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs). The performance and efficiency of these devices are critically dependent on the interfaces between different material layers, particularly the interface between the transparent conductive oxide (TCO) anode, typically indium tin oxide (ITO), and the organic hole-transporting layer.

This compound can form a self-assembled monolayer (SAM) on the ITO surface. The phosphonic acid group strongly binds to the metal oxide, creating a uniform, thin layer that modifies the surface properties of the electrode. This modification has several beneficial effects. The presence of the SAM can alter the work function of the ITO, leading to a more favorable energy level alignment with the subsequent organic layer. This improved alignment facilitates the injection of charge carriers (holes) from the anode into the organic material, thereby reducing the operating voltage of the device.

Research has demonstrated that incorporating a SAM of this compound (referred to in some studies as CPPA) on the ITO electrode of an OLED can significantly enhance its performance. The electron-withdrawing nature of the chloro-substituent on the phenyl ring influences the dipole moment of the SAM, which in turn affects the work function of the ITO. Studies have shown that OLEDs modified with a this compound SAM exhibit enhanced hole injection, leading to a notable increase in current density and luminance efficiency. mdpi.comnih.gov For instance, the luminance efficiency of OLEDs with a CPPA SAM has been shown to be enhanced by as much as 2.2 times compared to devices without the monolayer. mdpi.comnih.gov Furthermore, this surface modification can lead to a significant reduction in the operating voltage, by as much as 24.8%, compared to unmodified devices. mdpi.comnih.gov

The formation of a dense and ordered SAM also helps to passivate the ITO surface, reducing surface defects and improving the morphology of the subsequently deposited organic film. This leads to more uniform current flow and can contribute to increased device stability and lifespan. The precise control over the interfacial properties afforded by this compound SAMs is a key area of research for advancing the efficiency and commercial viability of OLEDs and OTFTs.

Table 1: Performance Enhancement of OLEDs with this compound (CPPA) SAMs

Performance Metric Without SAM With CPPA SAM Improvement
Luminance Efficiency Baseline 2.2x Increase mdpi.comnih.gov Significant enhancement
Operating Voltage Baseline 24.8% Reduction mdpi.comnih.gov Lower power consumption

Development of Functional Coatings and Adhesives

The strong interaction between the phosphonic acid group and various metal and metal oxide surfaces makes this compound a candidate for the development of functional coatings and as an adhesion promoter. Phosphonic acids, in general, are known to form robust, hydrolytically stable bonds with surfaces like aluminum, titanium, and their oxides. mdpi.commdpi.com This property is crucial for creating protective coatings with enhanced durability and corrosion resistance.

The development of such functional coatings is critical in industries ranging from aerospace and automotive to biomedical implants, where preventing corrosion and ensuring strong adhesion are paramount.

Role as Chemical Additives in Complex Systems

Beyond surface modification, this compound and related aryl phosphonic acids are being investigated as chemical additives to impart specific functionalities to complex systems like polymers and composites. For instance, phosphorus-containing compounds are well-known for their flame-retardant properties. When incorporated into a polymer matrix, they can disrupt the combustion cycle in the gas phase or promote the formation of a protective char layer upon heating, thus enhancing the fire safety of the material.

Aryl phosphonic acids can also be used to modify the properties of nanoparticles, improving their dispersion and compatibility within a polymer matrix. This is crucial for the development of high-performance nanocomposites with enhanced mechanical, thermal, or electrical properties. While public domain research has not extensively detailed the use of this compound specifically as a polymer additive, a US patent mentions that aryl phosphonic acids can be used as additives in polymer systems like polyamides to improve strength, dye absorbability, and resistance to heat and light degradation. google.com The specific electronic and steric effects of the 4-chloro substituent could be leveraged to fine-tune these properties.

Biomedical and Biotechnological Research Initiatives

The unique chemical characteristics of phosphonic acids have also drawn attention from the biomedical and biotechnological research communities. Their ability to mimic phosphates and interact with biological systems opens up avenues for new therapeutic and diagnostic approaches.

Investigation as Drug Intermediates in Pharmaceutical Synthesis

In the field of pharmaceutical sciences, the synthesis of complex organic molecules that form the basis of new drugs is a critical endeavor. Chemical compounds that serve as building blocks in these synthetic pathways are known as pharmaceutical intermediates. Aryl phosphonic acids and their derivatives are recognized as important intermediates in various organic reactions. patsnap.com

While specific, publicly documented examples of this compound being a direct intermediate in the synthesis of a marketed drug are scarce, its chemical structure suggests its potential utility. The presence of the chlorophenyl group is a common feature in many pharmaceuticals. The phosphonic acid moiety can be used as a handle for further chemical transformations or as a key structural element in the final drug molecule. For instance, phosphonic acids can be precursors to phosphonate (B1237965) esters, which have a wide range of biological activities. The synthesis of novel bioactive compounds often involves the use of versatile intermediates like this compound to introduce specific structural motifs that are essential for the drug's therapeutic action.

Role in Bone-Targeting Research (General Phosphonic Acid Context)

One of the most significant areas of biomedical research involving phosphonic acids is in the development of bone-targeting agents. The phosphonic acid group has a strong affinity for hydroxyapatite, the primary mineral component of bone. ntu.edu.sg This property allows for the targeted delivery of drugs and imaging agents to bone tissue.

This targeting is particularly relevant for the treatment of bone diseases such as osteoporosis, Paget's disease, and bone metastases of cancer. wikipedia.org By attaching a therapeutic agent to a phosphonic acid-containing molecule, the drug can be selectively delivered to the bone, increasing its local concentration and efficacy while minimizing systemic side effects. Bisphosphonates, which contain two phosphonic acid groups, are a well-established class of drugs that utilize this bone-targeting mechanism to inhibit bone resorption. wikipedia.org

While this compound is a monophosphonic acid, the principles of bone targeting still apply. It can serve as a foundational structure for the development of new bone-targeting drugs. The chlorophenyl group can be a site for attaching various therapeutic payloads. Furthermore, in the field of bone tissue engineering, phosphonate-functionalized scaffolds are being developed to promote bone regeneration. nih.govconicet.gov.ar These scaffolds can mimic the natural bone matrix and provide a favorable environment for bone cells to attach, proliferate, and differentiate. The phosphonic acid groups on the scaffold surface can enhance its integration with the surrounding bone tissue.

Studies Related to Phosphoantigens and Medical Imaging (General Phosphonic Acid Context)

The structural similarity of phosphonic acids to phosphates allows them to serve as stable bioisosteres in various biological applications. nih.govwikipedia.org This has led to their investigation in fields such as medical imaging and immunotherapy, particularly concerning phosphoantigens.

Phosphoantigens are small, phosphorus-containing molecules that can activate specific immune cells called Vγ9Vδ2 T cells. nih.gov These cells are involved in the immune system's surveillance against infections and malignancies. nih.gov Synthetic phosphonic acid derivatives have been explored as mimics of natural phosphoantigens to stimulate these T cells for cancer immunotherapy. nih.govnih.gov For instance, nitrogen-containing bisphosphonates (N-BPs), a class of drugs containing phosphonic acid groups, can lead to the intracellular accumulation of metabolites that are recognized as phosphoantigens by Vγ9Vδ2 T cells. nih.gov This recognition can trigger the T-cells to eradicate cancer cells. nih.gov

In medical imaging, the ability of phosphonates and bisphosphonates to bind to bone minerals, such as hydroxyapatite, makes them excellent candidates for bone-seeking radiopharmaceuticals. nih.govnih.govkntu.ac.ir When labeled with a radioactive isotope, these compounds can be used to diagnose bone disorders and metastases. nih.govkntu.ac.ir The phosphonate groups act as carriers, delivering the radioisotope to the bone tissue. nih.gov

Furthermore, phosphonate derivatives are utilized as functionalizing agents for nanoparticles in Magnetic Resonance Imaging (MRI). researchgate.net They can be used to coat iron oxide nanoparticles, creating potential MRI contrast agents. researchgate.net Organophosphonate-functionalized gadolinium-containing molecules have been shown to exhibit significantly higher water proton relaxivity compared to some commercial MRI contrast agents, potentially offering enhanced imaging capabilities and bone-targeting properties. researchgate.net

Table 1: Applications of Phosphonic Acids in Medical Research

Application Area Mechanism/Role of Phosphonic Acid Derivative Example Compounds/Techniques
Immunotherapy Act as stable mimics of phosphoantigens, activating Vγ9Vδ2 T cells to target cancer cells. nih.govnih.govnih.gov Nitrogen-containing bisphosphonates (e.g., Zoledronate, Risedronate). nih.govnih.gov
Bone Imaging High affinity for bone mineral (hydroxyapatite) allows for targeted delivery of radioisotopes. nih.govnih.govkntu.ac.ir 153Sm-EDTMP, 99mTc-MDP. nih.gov

| MRI Contrast Agents | Functionalize nanoparticles or chelate paramagnetic ions to enhance image contrast. researchgate.netresearchgate.netnih.gov | DTPMP-coated Fe₃O₄ NPs, Gd-DTPA phosphonate derivatives. researchgate.netnih.gov |

Agro-Chemical Research and Development

Exploration in Pesticide Development

Organophosphorus compounds, a broad class that includes derivatives of phosphonic acid, have been a cornerstone of pesticide development for decades. wikipedia.org These compounds are primarily used as insecticides. wikipedia.orgwikipedia.org this compound serves as a precursor or intermediate in the synthesis of more complex organophosphorus molecules with potential pesticidal activity. The presence of the chloro- and phenyl- groups allows for various chemical modifications to create derivatives with specific properties.

Research in this area focuses on synthesizing new compounds and evaluating their efficacy against various pests. For example, derivatives of 3-nitro-4-chlorophenylphosphonic acid have been synthesized and studied. acs.org The development of such compounds is part of an ongoing effort to find alternatives to chlorinated hydrocarbons and to manage pesticide resistance. wikipedia.org

It is important to distinguish phosphonates, which contain a direct phosphorus-carbon (P-C) bond, from organophosphates, which are esters of phosphoric acid (P-O-C bond). wikipedia.orgwikipedia.orgnih.gov While both are used in agriculture, their chemical properties and modes of action can differ. Some phosphonates, like fosetyl-aluminium, degrade into phosphonic acid, which has fungicidal properties, particularly against oomycete pathogens like Phytophthora and Pythium. nih.goveurl-pesticides.eumdpi.com

Studies on Plant Growth Regulating Activity (General Phosphonic Acid Context)

Certain phosphonic acid derivatives are known to function as plant growth regulators (PGRs). google.com The most prominent example is ethephon (B41061), or (2-chloroethyl)phosphonic acid. ahdb.org.uk This compound is applied to plants and subsequently breaks down to release ethylene, a natural plant hormone. ahdb.org.uk Ethylene influences a wide range of physiological processes in plants, including ripening, flowering, and leaf abscission. ahdb.org.ukyoutube.com

The application of ethephon can be used to:

Promote fruit ripening.

Induce flowering.

Increase branching. ahdb.org.uk

While ethephon is a specific example, the broader class of phosphonic acids has been investigated for PGR effects. The acidity of phosphonic acid formulations can enhance their efficacy. google.com It's crucial to note that while phosphoric acid provides the essential nutrient phosphorus for plant growth, phosphorous acid (phosphonic acid) and its salts are not metabolized by plants as a phosphorus source. ufl.edu Instead, their primary roles in agriculture are as fungicides and plant growth regulators. nih.govufl.edu

Corrosion Inhibition Studies

This compound and its derivatives have been investigated for their potential to inhibit the corrosion of various metals, particularly in acidic environments. The effectiveness of these organic compounds as corrosion inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.comnih.gov

The adsorption mechanism involves the interaction between the inhibitor molecule and the metal surface. For organophosphorus compounds, this often involves the heteroatoms (oxygen, phosphorus) and the π-electrons of the aromatic ring. nih.gov These components can form coordinate bonds with the vacant d-orbitals of the metal atoms.

Studies have shown that phosphonic acids can be effective corrosion inhibitors for metals like copper and mild steel in acidic solutions such as hydrochloric acid and sulfuric acid. nih.govijcsi.proresearchgate.net Electrochemical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. nih.govbiointerfaceresearch.comnih.gov

Potentiodynamic Polarization: This technique helps determine whether an inhibitor acts on the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type). biointerfaceresearch.comresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS studies can reveal information about the formation of a protective film. An increase in charge-transfer resistance and a decrease in double-layer capacitance upon addition of the inhibitor typically indicate effective adsorption and surface protection. researchgate.netnih.gov

The efficiency of inhibition generally increases with the concentration of the inhibitor. biointerfaceresearch.comresearchgate.net The adsorption of these molecules often follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer on the metal surface. researchgate.netresearchgate.net

Table 2: Research Findings on Phenyl-Containing Compounds as Corrosion Inhibitors

Inhibitor Compound Type Metal Corrosive Medium Key Findings
Diphenyl phosphonate derivative (DAMP) nih.gov Copper 1 M HCl & 1 M H₂SO₄ Achieved >95% inhibition efficiency at 180 ppm; adsorption follows Langmuir isotherm. nih.gov
Thiazolidinedione derivatives mdpi.com Carbon Steel 1.0 M HCl Inhibition efficiency increases with concentration; modifies the electrical double layer. mdpi.com
5-(4-chlorophenyl)-1H-tetrazole researchgate.net Mild Steel Acidic Media Inhibition efficiency decreases with increasing temperature. researchgate.net

Analytical Methodologies for the Characterization and Detection of 4 Chlorophenylphosphonic Acid

Spectroscopic Techniques

Spectroscopic techniques are indispensable for probing the molecular structure and properties of 4-Chlorophenylphosphonic acid by examining its interaction with electromagnetic radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. msu.edu The FTIR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key structural features: the phosphonic acid group and the substituted aromatic ring.

The phosphonic acid moiety gives rise to several distinct and strong absorption bands. The broad band observed in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration within the hydrogen-bonded P-OH groups. researchgate.netvscht.cz The strong absorption corresponding to the P=O double bond stretch is typically found in the 1150-1250 cm⁻¹ range. Additionally, the P-O-H stretching and bending vibrations contribute to the complex spectral region between 900 and 1100 cm⁻¹. qub.ac.uk

The 4-chlorophenyl group also produces a set of characteristic bands. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). instanano.com Carbon-carbon stretching vibrations within the aromatic ring are observed in the 1400-1600 cm⁻¹ region. jconsortium.com The C-Cl stretching vibration gives a strong band in the fingerprint region, typically between 700 and 800 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3050-3100C-H StretchAromatic RingMedium to Weak
2500-3300O-H Stretch (H-bonded)Phosphonic Acid (P-OH)Strong, Very Broad
1400-1600C=C StretchAromatic RingMedium
1150-1250P=O StretchPhosphoryl GroupStrong
900-1100P-OH Stretch/BendPhosphonic AcidStrong
700-800C-Cl StretchChlorophenyl GroupStrong

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P, 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds, providing detailed information about the chemical environment of specific nuclei. uoc.grcore.ac.uk For this compound, a combination of 31P, 1H, and 13C NMR is used for a comprehensive characterization.

31P NMR: Phosphorus-31 is a 100% naturally abundant, spin-1/2 nucleus, making 31P NMR a highly sensitive and direct method for analyzing organophosphorus compounds. oxinst.comhuji.ac.ilmdpi.com The 31P NMR spectrum of this compound shows a single resonance, as there is only one phosphorus environment. The chemical shift (δ) for arylphosphonic acids typically falls within the range of +10 to +25 ppm (relative to 85% H₃PO₄). The specific shift is influenced by the electronic effects of the substituents on the aromatic ring.

1H NMR: The proton NMR spectrum provides information on the hydrogen atoms. The protons on the aromatic ring of this compound appear as a set of multiplets in the downfield region, typically between 7.4 and 8.0 ppm. Due to the para-substitution pattern, the spectrum often simplifies to a characteristic AA'BB' system, appearing as two sets of doublets. The acidic protons of the phosphonic acid group (P-OH) are typically broad and may exchange with deuterium (B1214612) in deuterated solvents, leading to their disappearance from the spectrum.

13C NMR: The carbon NMR spectrum reveals the different carbon environments. The aromatic carbons of the 4-chlorophenyl group resonate in the 125-140 ppm range. The carbon atom directly bonded to the phosphorus (C1) is split into a doublet due to coupling with the 31P nucleus (¹JCP). The other aromatic carbons (C2/C6, C3/C5, and C4) also show smaller C-P couplings (²JCP, ³JCP, ⁴JCP), which can aid in their assignment.

Table 2: Expected NMR Chemical Shifts (δ) for this compound

NucleusPositionExpected Chemical Shift (ppm)Multiplicity / Coupling
31P-+10 to +25Singlet
1HAromatic (H2/H6)~7.8-8.0Doublet (or part of AA'BB')
1HAromatic (H3/H5)~7.4-7.6Doublet (or part of AA'BB')
13CAromatic (C1, C-P)~130-135Doublet (¹JCP)
13CAromatic (C2/C6)~128-132Doublet (²JCP)
13CAromatic (C3/C5)~129-133Doublet (³JCP)
13CAromatic (C4, C-Cl)~135-140Doublet (⁴JCP)

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material. stanford.edustanford.edu It is particularly valuable for analyzing thin films and self-assembled monolayers (SAMs) of this compound on various substrates. princeton.edu The technique works by irradiating the surface with X-rays and measuring the kinetic energy of the ejected core-level electrons. stanford.educaltech.edu

The binding energy of these electrons is characteristic of the element and its chemical environment. For a monolayer of this compound, high-resolution XPS scans would be taken of the P 2p, O 1s, C 1s, and Cl 2p regions.

P 2p: The binding energy for pentavalent, tetracoordinated phosphorus in phosphonates is typically observed around 133-134 eV. efmi-ichdvo.ru

O 1s: The oxygen spectrum is often complex, showing components for P=O and P-O-H/P-O-Substrate bonds, typically in the 531-533 eV range.

C 1s: The carbon spectrum shows a main peak around 285 eV for the C-C and C-H bonds of the aromatic ring, with a shoulder at higher binding energy for the carbon atom bonded to chlorine.

Cl 2p: The chlorine signal appears as a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) due to spin-orbit coupling, with the Cl 2p₃/₂ peak typically found around 198-200 eV for organochlorine compounds. researchgate.net

Table 3: Typical Binding Energies (BE) in XPS for this compound Monolayers

Core LevelTypical Binding Energy (eV)Information Provided
P 2p133 - 134Confirms presence and chemical state of phosphorus
O 1s531 - 533Details on P=O and P-O bonding environments
C 1s~285Aromatic carbon backbone
Cl 2p₃/₂198 - 200Confirms presence and covalent bonding of chlorine

UV-Visible Absorption Spectroscopy for Electronic Properties and Studies on Fluorescent Activity

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule, typically π→π* transitions in conjugated systems. mdpi.com The aromatic ring in this compound is the primary chromophore, responsible for its absorption in the UV region. The UV-Vis spectrum, usually recorded in a solvent like ethanol (B145695) or water, would be expected to show strong absorption bands below 300 nm, characteristic of substituted benzene (B151609) rings.

Research on other arylphosphonic acids indicates that these molecules can also exhibit fluorescence. qub.ac.uknih.gov Fluorescence is the emission of light from a molecule after it has absorbed a photon. The phosphonic acid group can influence the photophysical properties of the aromatic core. Studies have shown that the fluorescence of such compounds can be sensitive to their environment, such as pH or binding to metal ions on a surface, making them potential candidates for sensing applications. The emission wavelength would likely be in the UV or blue region of the spectrum, shifted to a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift).

Table 4: Expected Photophysical Properties of this compound

PropertyExpected RangeTransition Type
Absorption Maximum (λmax)220 - 290 nmπ→π*
Molar Absorptivity (ε)> 1,000 L mol⁻¹ cm⁻¹Strong
Emission Maximum (λem)> 290 nmFluorescence
Quantum YieldVariableDependent on environment

Chromatographic Separation and Detection Methods

Chromatographic methods are essential for separating components of a mixture and for performing trace-level quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, this compound is a polar, non-volatile compound due to its acidic functional groups, making it unsuitable for direct GC analysis. researchgate.netdphen1.com

Therefore, a crucial prerequisite for GC-MS analysis is a chemical derivatization step to convert the phosphonic acid into a more volatile and thermally stable analogue. mdpi.com Common derivatization strategies include:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups. nih.gov

Esterification/Alkylation: Reaction with an alkylating agent (e.g., diazomethane (B1218177) or pentafluorobenzyl bromide) converts the phosphonic acid into its corresponding methyl or pentafluorobenzyl ester. researchgate.net

Once derivatized, the compound can be introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated derivative then enters the mass spectrometer, which ionizes it (typically via electron ionization, EI) and fragments it. The resulting mass spectrum serves as a molecular fingerprint.

The fragmentation pattern of the derivatized this compound would show a molecular ion peak (M⁺) and several characteristic fragment ions. The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing fragments (35Cl and 37Cl in an approximate 3:1 ratio). nih.gov By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect only these specific characteristic ions, providing extremely high sensitivity and selectivity for trace analysis. nih.gov

Table 5: GC-MS Analysis Parameters for this compound

ParameterDescription
Prerequisite Chemical Derivatization (e.g., Silylation, Esterification)
Separation Gas Chromatography (GC) on a capillary column
Ionization Electron Ionization (EI)
Detection Mass Spectrometry (MS)
Identification Based on retention time and mass fragmentation pattern
Quantification Selected Ion Monitoring (SIM) for high sensitivity

Liquid Chromatography (LC) with Advanced Detection Systems (e.g., Electroconductivity Detectors, pH Buffering Method)

High-performance liquid chromatography (HPLC) is a powerful tool for the analysis of this compound. The separation is typically achieved on a reversed-phase column, where the retention behavior of the analyte is highly dependent on the pH of the mobile phase. pitt.edu Due to the acidic nature of the phosphonic acid group, controlling the pH is essential to ensure reproducible retention times and sharp peak shapes. pitt.eduhplc.eu

pH Buffering Method:

The use of a buffered mobile phase is critical to maintain a constant pH throughout the analysis, thereby preventing shifts in retention time and peak broadening. pitt.edumasontechnology.ie A buffer is most effective when its pKa is close to the desired mobile phase pH. pitt.edu For this compound, which possesses acidic protons, a buffer system helps to control its ionization state. mit.edu By adjusting the pH, the degree of ionization of the phosphonic acid moiety can be manipulated, which in turn affects its interaction with the stationary phase and thus its retention time. hplc.eu For instance, operating at a pH below the pKa of the phosphonic acid group will suppress its ionization, leading to increased retention on a C18 column.

Commonly used buffers in reversed-phase HPLC include phosphate (B84403) and acetate (B1210297) buffers. pitt.edu The choice of buffer and its concentration are important considerations. Generally, a buffer concentration of 10-50 mM is sufficient for the analysis of small molecules. pitt.edu It is also important to ensure the buffer is soluble in the organic modifier component of the mobile phase. pitt.edu

Electroconductivity Detectors:

Following chromatographic separation, an electroconductivity detector can be employed for the detection of this compound. This type of detector measures the conductivity of the mobile phase. As the ionic analyte elutes from the column, it causes a change in the conductivity of the eluent, which is registered as a peak. shimadzu.com.br

A post-column pH-buffered electroconductivity method can enhance the sensitivity and selectivity of the detection. shimadzu.com.br In this setup, a buffering solution is introduced into the eluent stream after the analytical column but before the detector. This process optimizes the conductivity of the analyte relative to the background conductivity of the mobile phase, leading to improved signal-to-noise ratios and lower detection limits. shimadzu.com.br This approach is particularly advantageous for analyzing complex samples where baseline noise can be a significant issue. shimadzu.com.br

ParameterTypical ConditionPurpose
Column Reversed-phase (e.g., C18)Separation based on hydrophobicity
Mobile Phase Buffered aqueous solution with organic modifier (e.g., acetonitrile (B52724), methanol)Elution of the analyte
Buffer Phosphate or AcetateControl of mobile phase pH and analyte ionization pitt.edu
Detector ElectroconductivityDetection of ionic analyte
Post-Column Reagent pH buffering solutionEnhancement of detector sensitivity and selectivity shimadzu.com.br

Other Advanced Characterization Techniques

Beyond chromatographic methods, several other techniques provide invaluable information on the solid-state properties of this compound.

Scanning Electron Microscopy with Energy Dispersive X-ray Analysis (SEM-EDX) for Morphological and Elemental Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high magnification. nih.gov When applied to this compound, SEM can reveal details about its particle shape, size distribution, and surface texture. This information is crucial for understanding the material's physical properties, such as its flowability and dissolution characteristics. The technique works by scanning a focused beam of electrons across the sample's surface, which generates various signals that are used to form an image. nih.govresearchgate.net

Coupled with SEM, Energy Dispersive X-ray Analysis (EDX), also known as EDS, provides elemental composition data. nih.gov When the electron beam strikes the sample, it excites atoms, causing them to emit X-rays with energies characteristic of each element present. nih.gov For this compound (C₆H₆ClPO₃), EDX analysis would be expected to detect the presence of carbon (C), oxygen (O), phosphorus (P), and chlorine (Cl). This allows for a qualitative and semi-quantitative confirmation of the elemental makeup of the sample, ensuring that the expected elements are present and providing an indication of their relative abundance on the surface. researchgate.net This combined SEM-EDX analysis is a valuable tool for confirming the identity and assessing the purity of the material from a morphological and elemental perspective. mdpi.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.govmdpi.com This method is used to determine the thermal stability of a material and to study its decomposition profile. For this compound, a TGA experiment would involve heating a small sample of the compound at a constant rate and monitoring its weight loss over time.

The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition of this compound would be expected to occur in one or more steps, corresponding to the loss of different fragments of the molecule. The onset temperature of decomposition provides an indication of the material's thermal stability. nih.gov The derivative of the TGA curve, known as the DTG curve, shows the rate of mass loss and can help to identify the temperatures at which the decomposition is most rapid. mdpi.com This information is critical for understanding the material's behavior at elevated temperatures.

StageExpected EventTemperature Range (°C)
Initial Loss of adsorbed water/solvent< 150
Decomposition Breakdown of the organic and phosphonic acid moieties> 150
Residue Formation of a stable residue at high temperatures> 500

Brunauer–Emmett–Teller (BET) Surface Area Analysis

The Brunauer–Emmett–Teller (BET) theory is a widely used method for determining the specific surface area of solid materials. anton-paar.comeag.com The technique involves the physical adsorption of a gas, typically nitrogen, onto the surface of the solid at cryogenic temperatures. eag.commalvernpanalytical.com By measuring the amount of gas adsorbed at various partial pressures, a BET plot can be constructed, from which the specific surface area (expressed in m²/g) is calculated. anton-paar.com

For this compound in its solid form, BET analysis provides crucial information about its surface properties. libretexts.org A higher specific surface area can influence properties such as dissolution rate and reactivity. The analysis requires the sample to be degassed prior to measurement to remove any adsorbed contaminants from the surface. libretexts.org The data obtained from BET analysis is important for quality control and for understanding how the material might interact with its environment in various applications. anton-paar.com

Potentiometric Titration for Acidic Strength Studies

Potentiometric titration is a precise method for determining the acid dissociation constant(s) (pKa) of a substance, which quantitatively describes its acidic strength. mit.edusapub.org For this compound, this technique involves titrating a solution of the compound with a standard solution of a strong base, such as sodium hydroxide (B78521), while monitoring the pH of the solution with a pH meter. fsu.edudergipark.org.tr

A titration curve is generated by plotting the measured pH against the volume of titrant added. fsu.edu The curve will show one or more inflection points, corresponding to the equivalence points where the acidic protons of the phosphonic acid group are neutralized. mit.edu The pKa value(s) can be determined from the pH at the half-equivalence point(s). mit.edu The phosphonic acid group has two acidic protons, and thus two pKa values (pKa1 and pKa2) can be determined, providing a detailed understanding of its ionization behavior in solution. pg.edu.pl

A hypothetical potentiometric titration of this compound might yield the following data:

Volume of NaOH added (mL)pH
0.02.50
2.53.00
5.03.50
7.54.00
10.07.00
12.59.50
15.010.00
17.510.50
20.011.00

Theoretical and Computational Investigations of 4 Chlorophenylphosphonic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. For 4-chlorophenylphosphonic acid, these calculations could provide crucial data on its molecular geometry, orbital energies, and electron distribution.

Key parameters that could be determined include:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Electron Density Distribution and Molecular Electrostatic Potential (MEP): These analyses reveal the electron-rich and electron-poor regions of the molecule, providing insights into its reactive sites for electrophilic and nucleophilic attack.

From these fundamental electronic properties, a range of reactivity descriptors can be calculated to quantify the chemical behavior of this compound.

Table 1: Potential Quantum Chemical Descriptors for this compound

DescriptorSymbolSignificance
Ionization PotentialIThe energy required to remove an electron.
Electron AffinityAThe energy released when an electron is added.
ElectronegativityχThe ability of an atom to attract shared electrons.
Chemical HardnessηA measure of resistance to change in electron distribution.
Chemical SoftnessSThe reciprocal of chemical hardness.
Electrophilicity IndexωA measure of the electrophilic character of a species.

This table represents a hypothetical dataset that could be generated through DFT calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could reveal the nature and strength of its intermolecular interactions, which govern its macroscopic properties such as melting point, boiling point, and solubility.

Simulations could be designed to investigate:

Hydrogen Bonding: The phosphonic acid group is capable of forming strong hydrogen bonds. MD simulations can quantify the dynamics, lifetimes, and geometry of these bonds.

π-π Stacking: The presence of the phenyl ring allows for π-π stacking interactions between molecules.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and molecular recognition.

Solvation: By simulating this compound in various solvents, such as water, one could study its solvation structure and the interactions that govern its solubility.

Computational Modeling of Surface Adsorption and Interface Phenomena

The interaction of this compound with surfaces is crucial for applications such as corrosion inhibition, surface modification, and the formation of self-assembled monolayers. Computational modeling, often using DFT with periodic boundary conditions, can provide an atomic-level understanding of these phenomena.

Potential areas of investigation include:

Adsorption on Metal and Metal Oxide Surfaces: Simulations could determine the preferred binding modes (e.g., monodentate, bidentate, tridentate) of the phosphonic acid group on various surfaces, such as titanium dioxide or iron oxide. The adsorption energy, which indicates the strength of the interaction, could also be calculated.

Self-Assembled Monolayers (SAMs): Computational models could predict the packing density, orientation, and stability of SAMs formed by this compound on different substrates.

Interface with Solvents: The behavior of this compound at liquid-solid or liquid-air interfaces could be simulated to understand its role in modifying surface properties.

Prediction of Spectroscopic Signatures and Chemical Properties

Computational chemistry provides valuable tools for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, theoretical calculations could generate predicted spectra that can be compared with experimental data.

Table 2: Predictable Spectroscopic and Chemical Properties of this compound

PropertyComputational MethodInformation Gained
Infrared (IR) Spectrum DFT (vibrational frequency analysis)Prediction of characteristic vibrational modes (e.g., P=O, P-OH, C-Cl stretches) to aid in spectral assignment.
Nuclear Magnetic Resonance (NMR) Spectra DFT (GIAO method)Prediction of 1H, 13C, and 31P chemical shifts, which are crucial for structural elucidation.
UV-Vis Spectrum Time-Dependent DFT (TD-DFT)Prediction of electronic transitions and the maximum absorption wavelength (λmax).
Thermodynamic Properties DFT (frequency analysis)Calculation of enthalpy, entropy, and Gibbs free energy, which are important for understanding reaction thermodynamics.

This table outlines the types of data that could be generated for this compound using established computational methods.

Future Research Directions and Emerging Opportunities for 4 Chlorophenylphosphonic Acid

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 4-chlorophenylphosphonic acid and its derivatives will be increasingly driven by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. scienmag.comrsc.org Traditional methods for creating the carbon-phosphorus bond, such as the Michaelis-Arbuzov reaction, often require high temperatures and produce stoichiometric amounts of byproducts. researchgate.net Future research is expected to focus on catalytic methods that offer higher atom economy and milder reaction conditions.

Key areas for development include:

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the scope of reactions like the Hirao reaction, which couples aryl halides with phosphites, could provide a more direct and efficient route. Research will likely target the development of more active and stable palladium catalysts that can operate at lower temperatures and with lower catalyst loadings.

C-H Activation/Phosphonylation: A significant leap in sustainability would be the direct phosphonylation of chlorobenzene (B131634) via C-H activation. This approach would eliminate the need for pre-functionalized starting materials, thus shortening the synthetic sequence and reducing waste.

Mechanochemistry and Flow Chemistry: The use of solvent-free mechanochemical methods (ball-milling) or continuous flow reactors can significantly reduce solvent waste, improve reaction control, and enhance safety and scalability. researchgate.net

Bio-inspired Catalysis: While still a nascent field for phosphonates, exploring enzymatic or biomimetic catalysts for C-P bond formation represents a long-term goal for achieving highly sustainable production.

Table 1: Comparison of Synthetic Routes for Arylphosphonic Acids
Synthetic RouteAdvantagesFuture Research Focus
Michaelis-Arbuzov Well-established, versatileMilder conditions, reduced byproducts
Catalytic Cross-Coupling High selectivity, good yieldsLower catalyst loading, broader substrate scope
Direct C-H Phosphonylation High atom economy, shorter synthesisDevelopment of efficient and selective catalysts
Mechanochemistry Reduced/no solvent, enhanced reactivityScalability, understanding reaction mechanisms

Exploration of Advanced Functional Materials for Energy and Environmental Applications

The ability of this compound to form robust self-assembled monolayers (SAMs) on metal oxide surfaces is a cornerstone of its potential in advanced materials. colorado.edupsu.edu These ultrathin, organized layers can precisely modify the interfacial properties of materials, which is critical for energy and environmental technologies. researchgate.netmdpi.commdpi.com

Energy Applications: Future research will likely focus on optimizing the performance of electronic devices by leveraging the electronic properties of this compound SAMs. The electron-withdrawing nature of the chlorine atom can modulate the work function of conductive oxides like indium tin oxide (ITO) and zinc oxide (ZnO). colorado.edusemanticscholar.org This tuning is critical for:

Organic Light-Emitting Diodes (OLEDs): Improving charge injection efficiency by reducing the energy barrier between the anode and the organic semiconductor layer.

Perovskite and Organic Solar Cells: Enhancing charge extraction and device stability by passivating surface defects on the metal oxide charge transport layers. rsc.org

Low-Voltage Organic Transistors: Using the SAMs as ultra-thin gate dielectrics or as interface modifiers to reduce contact resistance and improve charge carrier mobility. rsc.org

Environmental Applications: The strong binding and high stability of phosphonate (B1237965) monolayers also make them ideal candidates for surface protection. researchgate.net

Corrosion Inhibition: Research into the use of this compound as a corrosion inhibitor for metals like steel, aluminum, and copper is a promising avenue. researchgate.netmdpi.comnih.govbiointerfaceresearch.comnih.gov The dense monolayer can act as a physical barrier, preventing corrosive agents from reaching the metal surface. The chlorophenyl group may also play a role in the inhibitor's adsorption mechanism.

Table 2: Potential Applications in Functional Materials
Application AreaFunction of this compoundKey Research Goal
OLEDs Interfacial modification layer on anodeMaximize hole injection efficiency
Solar Cells Surface passivation, work function tuningImprove charge extraction and stability
Corrosion Protection Formation of a dense, protective monolayerLong-term stability in harsh environments

Targeted Investigations in Bio-conjugation and Bio-material Design

The strong and stable interaction of phosphonic acids with metal oxides, particularly titanium oxide (TiO2) and zirconium oxide (ZrO2), opens up significant opportunities in biomaterial design. nih.govacs.orgmdpi.comresearchgate.netnih.gov These oxides are widely used in medical implants, such as dental and orthopedic devices.

Future research directions include:

Surface Functionalization of Implants: Using this compound as a foundational layer to modify the surface of titanium implants. The exposed chloro-phenyl surface could then be further functionalized through chemical reactions.

Bio-conjugation Anchor: Developing strategies where the this compound SAM acts as a stable anchor for the subsequent attachment (conjugation) of bioactive molecules like peptides (e.g., RGD sequences), proteins (e.g., bone morphogenetic proteins), or drugs. researchgate.netnih.govnih.gov This could promote osseointegration, prevent bacterial adhesion, or enable localized drug delivery.

Controlling Protein Adsorption: Investigating how the specific surface properties imparted by the this compound monolayer—such as its hydrophobicity and electronic character—can influence non-specific protein adsorption, a critical factor in the biocompatibility of implanted devices.

Integration into Complex Supramolecular and Nanomaterial Architectures

Supramolecular chemistry, which involves creating complex assemblies through non-covalent interactions, offers a pathway to novel "bottom-up" material design. nih.govnih.govrsc.org The dual functionality of this compound—a strong, directional binding group (phosphonic acid) and a functional aromatic ring—makes it an excellent candidate for building complex architectures.

Emerging opportunities in this area include:

Mixed-Monolayer Systems: Creating patterned surfaces with controlled chemical and physical properties by co-assembling this compound with other phosphonic acids (e.g., those with alkyl chains or other functional groups).

Hierarchical Structures: Using this compound-coated nanoparticles as building blocks for larger, ordered structures. The interactions between the chlorophenyl groups on adjacent nanoparticles (e.g., π-π stacking) could be used to guide the self-assembly process.

Host-Guest Chemistry: Designing surfaces where the this compound monolayer acts as a host for the specific recognition and binding of guest molecules, leading to applications in chemical sensing and selective separations.

Computational Design and Predictive Modeling for Structure-Function Relationships

As the complexity of materials and systems incorporating this compound grows, computational modeling will become an indispensable tool for predictive design and fundamental understanding.

Future research will heavily rely on:

Density Functional Theory (DFT): Using DFT to model the binding of this compound to various metal oxide surfaces. researchgate.netnih.gov These calculations can predict the most stable binding geometries (e.g., monodentate, bidentate, tridentate), adsorption energies, and the resulting changes in the electronic structure of the surface. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the formation of self-assembled monolayers to understand how factors like solvent, temperature, and molecular structure influence the final packing density, order, and orientation of the molecules.

Quantitative Structure-Property Relationship (QSPR) Models: Developing models that correlate the molecular features of substituted phenylphosphonic acids with their performance in specific applications. For example, predicting the work function shift or corrosion inhibition efficiency based on the type and position of substituents on the phenyl ring. This predictive capability would accelerate the discovery of new, optimized molecules for targeted applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chlorophenylphosphonic acid, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via phosphonation of 4-chlorophenol using phosphorus trichloride (PCl₃) followed by controlled hydrolysis. To optimize purity, fractional crystallization or column chromatography (silica gel, eluent: methanol/chloroform) is recommended. Confirm purity via melting point analysis (literature range: ~180–185°C) and HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can researchers verify the structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/³¹P NMR : Look for a singlet in ³¹P NMR (~20–25 ppm) and aromatic protons in ¹H NMR (δ 7.4–7.6 ppm, doublet patterns).
  • FT-IR : Confirm P=O stretching (~1150–1250 cm⁻¹) and P–OH absorption (~950 cm⁻¹).
    Cross-validate with X-ray crystallography for absolute configuration determination .

Q. What are the solubility properties of this compound in common solvents?

  • Methodology : Perform gravimetric solubility testing in polar aprotic solvents (e.g., DMSO, DMF), alcohols (methanol, ethanol), and water. Note that solubility increases with pH due to deprotonation of phosphonic acid groups. Document results in a table:

SolventSolubility (mg/mL, 25°C)
Water5–10 (pH-dependent)
Methanol50–60
DMSO>100
.

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound in literature be resolved?

  • Methodology :

  • Comparative Analysis : Replicate experiments under conditions reported in conflicting studies (e.g., solvent, concentration, temperature).
  • Error Source Identification : Assess instrumental calibration (e.g., NMR shimming, IR baseline correction) and sample hydration state.
  • Multi-Technique Validation : Combine XRD, mass spectrometry (ESI-MS for molecular ion [M-H]⁻), and elemental analysis to resolve ambiguities .

Q. What experimental design considerations are critical for studying the thermal stability of this compound?

  • Methodology :

  • TGA/DSC : Perform thermogravimetric analysis (heating rate: 10°C/min under N₂) to identify decomposition onset (>200°C).
  • Kinetic Studies : Use isothermal methods to model degradation rates.
  • By-Product Analysis : Trap volatile degradation products via GC-MS (e.g., chlorobenzene, phosphorous oxides) .

Q. How can researchers address discrepancies in catalytic activity data when using this compound as a ligand?

  • Methodology :

  • Control Experiments : Test ligand purity, metal-ligand stoichiometry, and solvent effects (e.g., coordinating vs. non-coordinating solvents).
  • Spectroscopic Monitoring : Use in-situ IR or UV-Vis to track ligand-metal coordination dynamics.
  • Computational Validation : Perform DFT calculations to compare theoretical vs. experimental binding energies .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

  • Methodology :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to estimate EC₅₀ values.
  • Uncertainty Quantification : Report confidence intervals (95%) and use ANOVA for inter-group comparisons.
  • Outlier Handling : Apply Grubbs’ test for outlier removal with justification in supplementary materials .

Q. How should researchers document synthetic yields and reproducibility in publications?

  • Guidelines :

  • Triplicate Reporting : Provide yields from three independent syntheses (mean ± SD).
  • Detailed Protocols : Specify reaction scales, stirring rates, and purification steps.
  • Negative Results : Include failed attempts (e.g., alternative reagents, temperatures) to aid reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.